molecular formula C18H12Cl2N2O4S B302668 4-{[5-(3,5-Dichloro-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

4-{[5-(3,5-Dichloro-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Cat. No. B302668
M. Wt: 423.3 g/mol
InChI Key: IPHRWXNUSZEWPF-FIZBDXDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(3,5-Dichloro-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid, also known as DCMOT, is a thiazolidine-2,4-dione derivative that has been extensively studied in recent years due to its potential therapeutic applications. This compound has shown promising results in various scientific research studies, and its unique chemical structure makes it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of 4-{[5-(3,5-Dichloro-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cancer cell growth. 4-{[5-(3,5-Dichloro-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-{[5-(3,5-Dichloro-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to have various biochemical and physiological effects. Studies have shown that 4-{[5-(3,5-Dichloro-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce the production of reactive oxygen species. Additionally, 4-{[5-(3,5-Dichloro-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[5-(3,5-Dichloro-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in lab experiments include its ability to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce the production of reactive oxygen species. However, the limitations of using 4-{[5-(3,5-Dichloro-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in lab experiments include its low solubility in water and its potential toxicity to non-cancerous cells.

Future Directions

There are several future directions for the study of 4-{[5-(3,5-Dichloro-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid. One potential direction is the investigation of the mechanism of action of 4-{[5-(3,5-Dichloro-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in more detail. Another potential direction is the development of more efficient synthesis methods for 4-{[5-(3,5-Dichloro-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid. Additionally, further research is needed to determine the potential toxicity of 4-{[5-(3,5-Dichloro-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid to non-cancerous cells and to investigate its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of 4-{[5-(3,5-Dichloro-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid involves the reaction of 5-(3,5-dichloro-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one with 4-aminobenzoic acid in the presence of a base. This reaction produces 4-{[5-(3,5-Dichloro-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid as a yellow solid that is easily purified through recrystallization.

Scientific Research Applications

4-{[5-(3,5-Dichloro-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been extensively studied for its potential therapeutic applications in various scientific research studies. One of the most significant applications of 4-{[5-(3,5-Dichloro-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is its ability to inhibit the growth of cancer cells. Studies have shown that 4-{[5-(3,5-Dichloro-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

Product Name

4-{[5-(3,5-Dichloro-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Molecular Formula

C18H12Cl2N2O4S

Molecular Weight

423.3 g/mol

IUPAC Name

4-[[(5Z)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C18H12Cl2N2O4S/c1-22-16(24)14(8-9-6-12(19)15(23)13(20)7-9)27-18(22)21-11-4-2-10(3-5-11)17(25)26/h2-8,23H,1H3,(H,25,26)/b14-8-,21-18?

InChI Key

IPHRWXNUSZEWPF-FIZBDXDJSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)O)Cl)/SC1=NC3=CC=C(C=C3)C(=O)O

SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)O)Cl)SC1=NC3=CC=C(C=C3)C(=O)O

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)O)Cl)SC1=NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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